シクラシリン
概要
説明
シクラシリンはアミノペニシリン系の抗生物質であり、ペニシラン酸のシクロヘキシルアミド類似体です。 高いバイオアベイラビリティとベータラクタマーゼ加水分解に対する耐性を持ち、他のペニシリン系抗生物質よりも効果的であることが知られています 。 シクラシリンは、感受性のある微生物による細菌感染症の治療に使用されてきましたが、より新しい抗生物質に取って代わられています .
製法
シクラシリンは、一連の化学反応によって合成されます。 プロセスは、ブッヘラー・ベルクス反応の条件下でシクロヘキサノンと炭酸アンモニウムおよびシアン化カリウムを反応させることから始まり、ヒダントインが生成されます 。 ヒダントインの酸加水分解により、α-アミノ酸が生成されます 。 このα-アミノ酸は、ホスゲンで処理してアミノ基を保護し、カルボキシル基をアミド形成に向けて活性化します 。 最後のステップは、この中間体を6-アミノペニシラン酸と反応させてシクラシリンを生成することです .
科学的研究の応用
Cyclacillin has been used in various scientific research applications, including:
Chemistry: Cyclacillin has been studied for its chemical properties and synthesis methods.
Biology: Cyclacillin has been used to study bacterial resistance mechanisms and the effects of beta-lactam antibiotics on bacterial cell walls.
Medicine: Cyclacillin was used clinically to treat bacterial infections, particularly those caused by organisms susceptible to penicillins
作用機序
シクラシリンは、細菌の細胞壁合成を阻害することにより効果を発揮します。 細菌細胞壁上のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細胞壁の強度と剛性にとって不可欠です 。 これにより、細胞壁が弱くなり、最終的に細菌細胞の溶解と死に至ります 。 シクラシリンは、ペニシリナーゼや一部のセファロスポリナーゼなど、さまざまなベータラクタマーゼの存在下で安定しています .
類似の化合物との比較
シクラシリンは、アンピシリンやアモキシシリンなどの他のアミノペニシリンに似ています。 一部のユニークな特性があります。
高いバイオアベイラビリティ: シクラシリンは、アンピシリンと比較して、経口投与した場合の吸収率が高い.
ベータラクタマーゼに対する耐性: シクラシリンは、アンピシリンよりもベータラクタマーゼ加水分解に強い.
類似の化合物には以下が含まれます。
生化学分析
Biochemical Properties
Cyclacillin plays a crucial role in inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. These PBPs are enzymes involved in the final stages of assembling the bacterial cell wall and reshaping it during growth and division. By binding to these proteins, Cyclacillin inhibits their activity, leading to the weakening of the cell wall and eventually causing cell lysis and death .
Cellular Effects
Cyclacillin affects various types of cells, particularly bacterial cells. It disrupts the synthesis of the bacterial cell wall, which is essential for maintaining cell shape and integrity. This disruption leads to cell lysis and death. Cyclacillin’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of PBPs, which are crucial for cell wall synthesis and maintenance .
Molecular Mechanism
The molecular mechanism of Cyclacillin involves its binding to PBPs, which are a group of enzymes found in the bacterial cell wall. By binding to these proteins, Cyclacillin inhibits their activity, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and resulting in cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclacillin can change over time. Cyclacillin is moderately absorbed and has a bioavailability that allows it to reach effective concentrations in the blood and urine. Over time, the stability and degradation of Cyclacillin can influence its effectiveness. Long-term studies have shown that Cyclacillin produces fewer and milder side effects compared to ampicillin .
Dosage Effects in Animal Models
In animal models, the effects of Cyclacillin vary with different dosages. At therapeutic doses, Cyclacillin effectively treats bacterial infections with minimal adverse effects. At higher doses, toxic effects may be observed, including potential impacts on kidney and liver function. The threshold effects and toxicities are dose-dependent and should be carefully monitored in clinical settings .
Metabolic Pathways
Cyclacillin is involved in metabolic pathways related to its absorption, distribution, metabolism, and excretion. It is moderately absorbed when administered orally and is distributed throughout the body. Cyclacillin is metabolized in the liver and excreted primarily through the kidneys. The metabolic pathways involve interactions with various enzymes and cofactors that facilitate its breakdown and elimination .
Transport and Distribution
Cyclacillin is transported and distributed within cells and tissues through the bloodstream. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Cyclacillin’s distribution is influenced by its protein binding capacity, which is less than 25%. This low protein binding allows for higher concentrations of the drug to be available for antibacterial activity .
Subcellular Localization
The subcellular localization of Cyclacillin is primarily within the bacterial cell wall, where it exerts its antibacterial effects. Cyclacillin targets PBPs located in the cell wall, inhibiting their activity and preventing cell wall synthesis. This localization is crucial for its function as an antibiotic, as it ensures that the drug reaches its target site of action .
準備方法
Cyclacillin is synthesized through a series of chemical reactions. The process begins with the reaction of cyclohexanone with ammonium carbonate and potassium cyanide under the conditions of the Bucherer-Bergs reaction, leading to the formation of hydantoin . Acid hydrolysis of hydantoin results in the formation of an α-amino acid . This α-amino acid is then treated with phosgene to protect the amino group and activate the carboxyl group towards amide formation . The final step involves the reaction of this intermediate with 6-aminopenicillanic acid to produce cyclacillin .
化学反応の分析
シクラシリンは、次のようなさまざまな化学反応を受けます。
酸化と還元: シクラシリンは酸化還元反応を受ける可能性がありますが、これらの反応の特定の条件と試薬は、文献では一般的に詳しく説明されていません。
置換: シクラシリンは、特にアミノ基とカルボキシル基を含む置換反応に関与する可能性があります。
加水分解: シクラシリンは、特にベータラクタマーゼの存在下で加水分解を受けやすいですが、アンピシリンと比較して耐性があります.
これらの反応で使用される一般的な試薬には、アミノ基を保護し、カルボキシル基を活性化するホスゲン、および加水分解のためのさまざまな酸が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究での応用
シクラシリンは、次のを含むさまざまな科学研究に用いられています。
化学: シクラシリンは、その化学的特性と合成方法について研究されてきました。
生物学: シクラシリンは、細菌の耐性機構とベータラクタム系抗生物質の細菌細胞壁への影響を研究するために使用されてきました。
医学: シクラシリンは、臨床的に細菌感染症、特にペニシリン系抗生物質に感受性のある微生物による感染症の治療に使用されてきました
類似化合物との比較
Cyclacillin is similar to other aminopenicillins such as ampicillin and amoxicillin. it has some unique properties:
Higher Bioavailability: Cyclacillin is better absorbed when given orally compared to ampicillin.
Resistance to Beta-Lactamases: Cyclacillin is more resistant to beta-lactamase hydrolysis than ampicillin.
Similar compounds include:
Cyclacillin’s unique properties make it a valuable antibiotic, although it has been largely replaced by newer treatments .
特性
IUPAC Name |
(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBLNBBNRORJKI-WCABBAIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022861 | |
Record name | Cyclacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+00 g/L | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3485-14-1 | |
Record name | Cyclacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3485-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclacillin [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ciclacillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciclacillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C | |
Record name | Cyclacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01000 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclacillin exert its antibacterial effect?
A1: Cyclacillin, a semi-synthetic aminocyclohexylpenicillin antibiotic, disrupts bacterial cell wall synthesis. [] It accomplishes this by binding to specific penicillin-binding proteins (PBPs). [] These proteins are crucial enzymes involved in the transpeptidation step of peptidoglycan synthesis, a vital component of the bacterial cell wall. [, ] By inhibiting transpeptidation, Cyclacillin weakens the cell wall, ultimately leading to bacterial cell lysis and death. []
Q2: Is Cyclacillin considered a bactericidal or bacteriostatic antibiotic?
A2: Cyclacillin exhibits a bactericidal mechanism of action. [, ] This means it actively kills bacteria, as opposed to merely inhibiting their growth like bacteriostatic antibiotics. It achieves bacterial killing at concentrations close to its minimum inhibitory concentration (MIC). []
Q3: What is the molecular formula and weight of Cyclacillin?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclacillin, they consistently refer to it as an aminocyclohexylpenicillin. Based on this information and general chemical knowledge, it can be deduced that Cyclacillin is a derivative of 6-aminopenicillanic acid with an aminocyclohexyl group attached to the acyl side chain.
Q4: How is Cyclacillin absorbed in the body?
A4: Cyclacillin exhibits superior absorption characteristics compared to Ampicillin. [, , ] It is absorbed more rapidly and achieves significantly higher serum concentrations after oral administration. [, , ] Furthermore, food intake does not significantly affect the serum concentrations of Cyclacillin. [] Studies in infants demonstrated similar serum levels after oral administration of Cyclacillin suspension, regardless of fasting or milk-fed states. []
Q5: How is Cyclacillin distributed in the body?
A5: Although specific details on Cyclacillin's tissue distribution are limited within the provided research, one study investigated its distribution within the oral cavity. [] The study demonstrated that Cyclacillin effectively reached various oral tissues, including gingiva, tongue, dental pulp, submandibular lymph nodes, submandibular gland, and parotid gland, following administration. []
Q6: How is Cyclacillin metabolized and excreted?
A6: Cyclacillin is primarily excreted via the renal route, resulting in high urinary concentrations. [, ] Approximately 67% of the drug is excreted unchanged in the urine, while 17% is metabolized into penicilloic acid. [] A smaller fraction (2%) is metabolized into 1-aminocyclohexanecarboxylic acid. [] Most of the excretion occurs within 6 hours of administration. []
Q7: How does Cyclacillin’s in vivo efficacy compare to its in vitro activity?
A7: Interestingly, Cyclacillin often demonstrates superior therapeutic efficacy in vivo compared to what its in vitro susceptibility data might suggest. [, , ] For instance, while in vitro data may indicate a certain level of resistance, Cyclacillin can still effectively treat infections caused by these organisms in animal models. [, , ] This highlights the importance of considering all relevant biological parameters, not just in vitro data, when evaluating Cyclacillin’s clinical potential.
Q8: Has Cyclacillin been studied in clinical trials?
A8: Yes, Cyclacillin has been investigated in several clinical trials for various infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media. [, , , , , ] The results of these trials generally indicate that Cyclacillin is clinically effective in treating these infections, with efficacy comparable to other antibiotics like Ampicillin and Amoxicillin. [, , , , , ]
Q9: What are the known mechanisms of resistance to Cyclacillin?
A9: The primary mechanism of resistance to Cyclacillin involves the production of β-lactamases by resistant bacteria. [, ] These enzymes can inactivate Cyclacillin by hydrolyzing its β-lactam ring, rendering it ineffective. [, ] While Cyclacillin shows better resistance to some β-lactamases compared to Ampicillin, it remains susceptible to others. [, ]
Q10: Does cross-resistance exist between Cyclacillin and other antibiotics?
A10: Cross-resistance can occur between Cyclacillin and other β-lactam antibiotics, particularly those within the penicillin class. [] This is primarily driven by shared resistance mechanisms, most notably the production of β-lactamases. [] If a bacterial strain develops resistance to one β-lactam antibiotic due to β-lactamase production, it’s likely to show reduced susceptibility to Cyclacillin as well.
Q11: How stable is Cyclacillin under different conditions?
A11: Cyclacillin stability is influenced by pH. [] Its degradation follows pseudo-first-order kinetics within a specific pH range (0.30–10.50). [] Interestingly, at its isoelectric point (pI), Cyclacillin exists predominantly as a zwitterion, exhibiting maximum stability and minimum water solubility. [] This behavior is analogous to that of aliphatic amino acids. []
Q12: What formulation strategies can improve Cyclacillin's stability, solubility, or bioavailability?
A12: While the provided research does not delve into specific formulation strategies for Cyclacillin, it does highlight the challenges posed by its pH-dependent stability and solubility. [, ] Based on this, potential formulation approaches could involve:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。